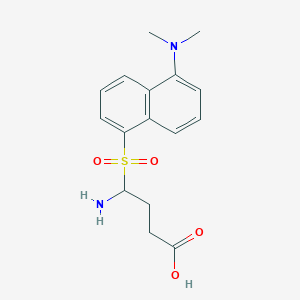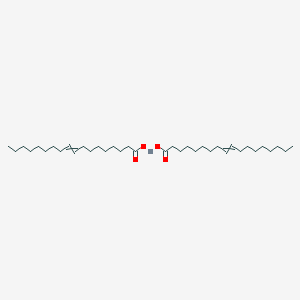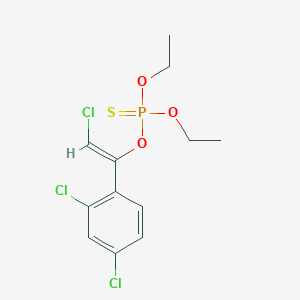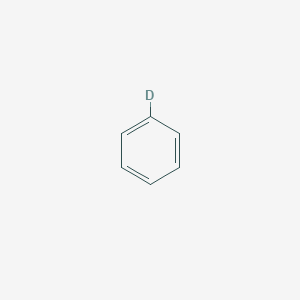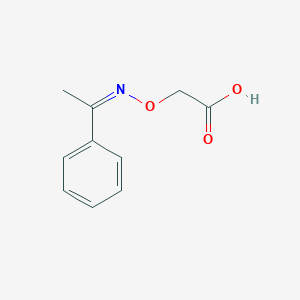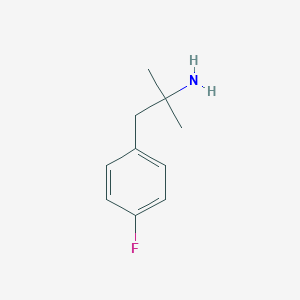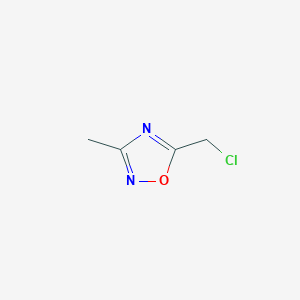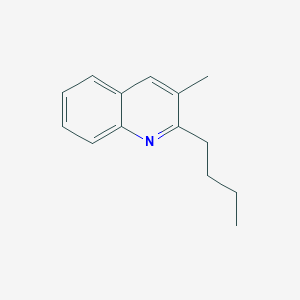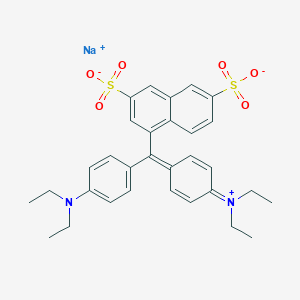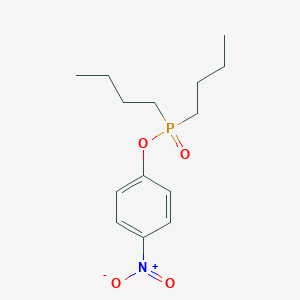
Nibufin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nibufin, also known as N-(2-bromophenyl)-2-chloro-N-cyclohexylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of compounds known as arylcyclohexylamines, which are known to have diverse pharmacological effects.
Wirkmechanismus
The mechanism of action of Nibufin is not fully understood, but it is believed to act as a non-competitive antagonist of the Nibufinmethyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is believed to play a role in learning and memory. By blocking the NMDA receptor, Nibufin may modulate these processes.
Biochemische Und Physiologische Effekte
Nibufin has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have anti-inflammatory effects and may modulate the immune system. In addition, Nibufin has been shown to have analgesic effects, making it a potential candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Nibufin is that it is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of Nibufin is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on Nibufin. One area of interest is its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as an analgesic for pain management. Further research is needed to fully understand the mechanism of action of Nibufin and its effects in vivo. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new drugs with improved therapeutic profiles.
Synthesemethoden
The synthesis of Nibufin involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base, followed by the addition of chloroacetyl chloride. The resulting product is then purified by recrystallization. This synthesis method has been optimized to yield high purity Nibufin with good yields.
Wissenschaftliche Forschungsanwendungen
Nibufin has been studied extensively in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Nibufin has also been studied for its analgesic effects, making it a potential candidate for pain management.
Eigenschaften
CAS-Nummer |
1224-64-2 |
|---|---|
Produktname |
Nibufin |
Molekularformel |
C14H22NO4P |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
1-dibutylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
MQOMKCIKNDDXEZ-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
1224-64-2 |
Synonyme |
4-nitrophenyl dibutylphosphinic acid nibufin p-nitrophenyl di-N-butylphosphinate p-nitrophenyl dibutylphosphinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



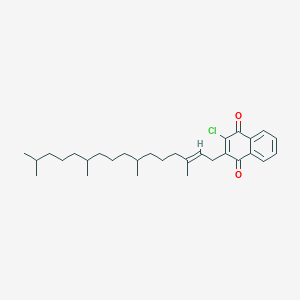
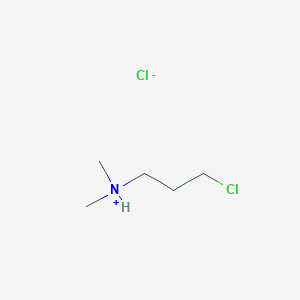
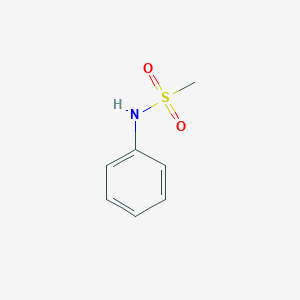
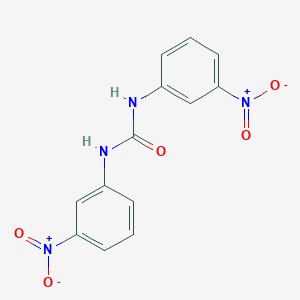
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
